molecular formula C29H23N3O3S B2930668 2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 476459-50-4

2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2930668
CAS RN: 476459-50-4
M. Wt: 493.58
InChI Key: NAIQLKUNCCWAFD-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C29H23N3O3S and its molecular weight is 493.58. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

One study focused on the computational and pharmacological potential of novel derivatives, including compounds with structural similarities to the queried chemical. These compounds were evaluated for their binding against targets such as the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The research demonstrated that these compounds exhibit varied inhibitory effects, including antioxidant, analgesic, and anti-inflammatory potential, highlighting their therapeutic applications (Faheem, 2018).

Anti-HIV Activity

Another study synthesized a series of derivatives and screened them for inhibitory activity against HIV-1 and HIV-2. The results showed significant in vitro potency for certain compounds, suggesting their potential as new leads in the development of antiviral agents (Hamad et al., 2010).

Anti-Parkinson's Screening

Research into novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives explored their anti-Parkinson's activity. The study indicated that certain thiazolidinone derivatives exhibit significant anti-Parkinson's activity, offering insights into new therapeutic strategies for the disease (Gomathy et al., 2012).

Toxicological Evaluation

A toxicological evaluation of a novel cooling compound structurally related to the queried chemical assessed its safety for use in food and beverage applications. This study highlighted the compound's rapid metabolism and lack of mutagenic or clastogenic effects, providing a foundation for its safe incorporation into consumer products (Karanewsky et al., 2015).

Design and Synthesis for CDK2 Inhibition

Further research involved the design and synthesis of new derivatives as CDK2 inhibitors. These compounds were evaluated for their anti-proliferative activity against several cancer cell lines, with some showing significant inhibitory effects. This study underscores the potential of these compounds in cancer therapy (Abdel-Rahman et al., 2021).

properties

IUPAC Name

2-naphthalen-2-yloxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3S/c33-28(17-34-25-13-10-20-6-4-5-7-21(20)16-25)30-29-26-18-36-19-27(26)31-32(29)22-11-14-24(15-12-22)35-23-8-2-1-3-9-23/h1-16H,17-19H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIQLKUNCCWAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)COC5=CC6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

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